Decane, 5,6-diethyl
Overview
Description
Decane, 5,6-diethyl is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C14H30. This compound is characterized by the presence of two ethyl groups attached to the fifth and sixth carbon atoms of the decane chain. Alkanes are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms, making them relatively stable and less reactive compared to other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decane, 5,6-diethyl can be achieved through various organic synthesis methods. One common approach involves the alkylation of decane with ethyl halides in the presence of a strong base such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions to ensure complete substitution of the hydrogen atoms on the fifth and sixth carbon atoms with ethyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes using zeolites or other solid acid catalysts. These catalysts facilitate the alkylation reaction, allowing for higher yields and more efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize the conversion of decane to the desired product .
Chemical Reactions Analysis
Types of Reactions
Decane, 5,6-diethyl, like other alkanes, primarily undergoes reactions such as combustion, halogenation, and cracking.
Combustion: In the presence of sufficient oxygen, this compound burns to form carbon dioxide and water.
Halogenation: This compound can react with halogens (e.g., chlorine or bromine) under UV light to form halogenated derivatives.
Cracking: Under high temperatures and pressures, this compound can be broken down into smaller hydrocarbons.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (chlorine or bromine) and UV light.
Cracking: Requires high temperatures (typically above 500°C) and pressures.
Major Products Formed
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Halogenated derivatives such as 5,6-diethyl-1-chlorodecane.
Cracking: Smaller hydrocarbons such as ethane, propane, and butane.
Scientific Research Applications
Decane, 5,6-diethyl has several applications in scientific research and industry:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and reactions.
Biology: Employed in the study of lipid membranes and their interactions with hydrocarbons.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of lubricants and fuels.
Mechanism of Action
The mechanism of action of Decane, 5,6-diethyl is primarily related to its hydrophobic nature. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
Decane, 5,6-dimethyl: Similar in structure but with methyl groups instead of ethyl groups.
Hexadecane: A longer chain alkane with similar hydrophobic properties.
Cyclohexane: A cyclic hydrocarbon with different structural properties but similar chemical behavior.
Uniqueness
Decane, 5,6-diethyl is unique due to the specific positioning of its ethyl groups, which can influence its physical and chemical properties. The presence of these groups can affect the compound’s boiling point, solubility, and reactivity compared to other alkanes .
Biological Activity
Decane, 5,6-diethyl is an organic compound belonging to the class of aliphatic hydrocarbons. Its biological activity has been explored in various contexts, particularly concerning its potential antimicrobial, antioxidant, and cytotoxic properties. This article provides a comprehensive overview of the available research findings, including case studies and data tables.
This compound is a branched-chain alkane with the molecular formula . Its structure consists of a straight-chain decane backbone with ethyl groups attached at the 5th and 6th carbon positions. The compound's physical properties contribute to its behavior in biological systems.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on various extracts containing decane derivatives showed notable antibacterial activity against several pathogens. The following table summarizes the bioactivity of selected compounds identified in these extracts:
Compound | Biological Activity |
---|---|
Decane | Antimicrobial |
Hexadecanoic acid | Antioxidant |
Tetradecane | Antifungal |
1-Octadecanol | Antibacterial, antifungal |
These findings suggest that decane and its derivatives can inhibit microbial growth effectively, making them candidates for further pharmacological investigation .
Antioxidant Activity
The antioxidant potential of decane-related compounds has also been documented. In a study measuring the antioxidant capacity using the DPPH radical scavenging method, various extracts containing decane showed varying degrees of antioxidant activity:
Extract Type | IC50 Value (μg/mL) |
---|---|
Methanol Extract | 37.61 ± 1.37 |
Chloroform Extract | 40.82 ± 3.60 |
Hexane Extract | 45.20 ± 2.54 |
The methanol extract exhibited the highest antioxidant activity, indicating that the presence of decane may enhance the overall efficacy of these extracts in scavenging free radicals .
Cytotoxic Effects
Cytotoxicity studies have revealed that certain derivatives of decane can exhibit significant toxic effects on cancer cell lines. A related compound, spirogermanium (which contains a similar aliphatic structure), demonstrated cytotoxic effects on tumor cells in vitro. The survival curves indicated that higher concentrations of the compound led to increased cell death rates:
- Cytotoxicity Observations :
- Concentration-dependent effects were noted.
- Increased exposure time correlated with higher lethality.
- The drug was more effective against actively dividing cells compared to quiescent ones.
These results highlight the potential for compounds like this compound to be explored as therapeutic agents in oncology .
Case Studies
- Antimicrobial Efficacy : A study conducted on plant extracts containing decane derivatives found that these extracts significantly inhibited the growth of common bacterial strains such as Escherichia coli and Staphylococcus aureus. This supports the notion that decane could play a role in developing natural antimicrobial agents.
- Antioxidant Properties : In another study investigating various natural compounds for their antioxidant activities, decane was included in a mixture that demonstrated substantial free radical scavenging capabilities, suggesting its utility in health supplements aimed at reducing oxidative stress.
Properties
IUPAC Name |
5,6-diethyldecane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-5-9-11-13(7-3)14(8-4)12-10-6-2/h13-14H,5-12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIFLYRPDSIJRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(CC)CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336205 | |
Record name | Decane, 5,6-diethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20904-62-5 | |
Record name | Decane, 5,6-diethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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